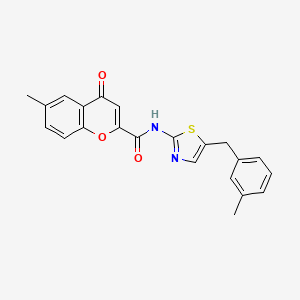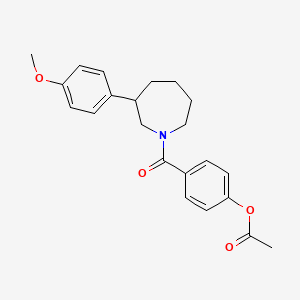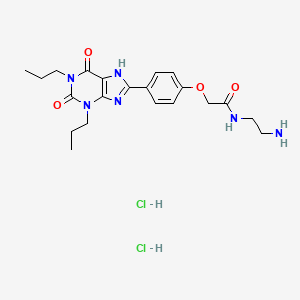![molecular formula C18H15N3O5 B2803796 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 899989-23-2](/img/structure/B2803796.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a pyridazinone derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide involves its binding to the 5-HT6 receptor, which blocks the activity of this receptor. This results in the modulation of various neurotransmitter systems, leading to changes in cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has a number of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models, and to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease. It has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is its selectivity for the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in cognitive function and memory. However, its limitations include its relatively short half-life and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are a number of potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide. These include further studies on its mechanism of action and physiological effects, as well as its potential use in the treatment of cognitive disorders. Additionally, research could be conducted to develop more potent and selective 5-HT6 receptor antagonists based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide involves the reaction of 2-(furan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has been shown to have potential applications in medical research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and memory. This makes it a promising candidate for the development of drugs to treat cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-17(19-9-12-3-5-15-16(8-12)26-11-25-15)10-21-18(23)6-4-13(20-21)14-2-1-7-24-14/h1-8H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXGKDOCXSYSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2803713.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803718.png)

![N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2803723.png)
![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2803729.png)

![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)



